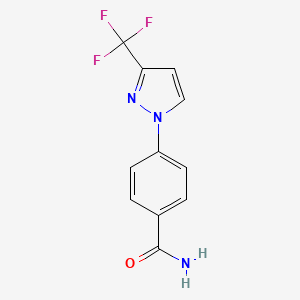

4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Trifluoromethyl-pyrazol-1-yl)-benzamide” is a chemical compound that is structurally similar to Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) . The trifluoromethyl group and the pyrazol ring are common features in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a pyrazole ring with a trifluoromethyl group . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy.Mecanismo De Acción

Target of Action

Celecoxib primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Unlike most nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib is a selective noncompetitive inhibitor of the COX-2 enzyme . This means it binds to a site on the COX-2 enzyme that is different from the active site, changing the enzyme’s shape and making it unable to catalyze its reaction.

Biochemical Pathways

By inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation . This has downstream effects on various inflammatory pathways, leading to a reduction in pain and inflammation.

Pharmacokinetics

Celecoxib’s pharmacokinetic properties include its metabolism in the liver , primarily by the CYP2C9 enzyme . It has an elimination half-life of approximately 7.8 hours . It is excreted in the feces (57%) and urine (27%) . These properties impact its bioavailability and determine the dosage and frequency of administration.

Result of Action

The inhibition of COX-2 by Celecoxib leads to a decrease in the production of prostaglandins, reducing inflammation and pain. This makes it effective in treating conditions like osteoarthritis, rheumatoid arthritis, and acute pain .

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-17(16-9)8-3-1-7(2-4-8)10(15)18/h1-6H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRLBJWHMHGWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.